

Spectroscopic Profile of 2-Fluorobenzamide: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2-Fluorobenzamide**

Cat. No.: **B1203369**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the key spectroscopic data for **2-Fluorobenzamide**, a compound of interest in medicinal chemistry and materials science. This document presents nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) data in a structured format, supplemented by detailed experimental protocols and a logical workflow diagram to facilitate understanding and replication.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from ^1H NMR, ^{13}C NMR, FT-IR, and Mass Spectrometry analyses of **2-Fluorobenzamide**.

Table 1: ^1H NMR Spectroscopic Data of 2-Fluorobenzamide

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
7.15 - 7.30	m	2H	Ar-H
7.45 - 7.60	m	1H	Ar-H
7.70 (broad s)	s	1H	-NH
7.95 (broad s)	s	1H	-NH
8.05 - 8.15	m	1H	Ar-H

Solvent: DMSO-d₆

Table 2: ¹³C NMR Spectroscopic Data of 2-Fluorobenzamide[1]

Chemical Shift (ppm)	Assignment
115.8 (d, J = 21.0 Hz)	C3
121.2 (d, J = 11.0 Hz)	C1
124.7 (d, J = 3.0 Hz)	C5
130.0 (d, J = 2.0 Hz)	C4
133.5 (d, J = 9.0 Hz)	C6
160.0 (d, J = 248.0 Hz)	C2
165.5	C=O

Solvent: Not specified in the available data, but likely a common NMR solvent such as CDCl₃ or DMSO-d₆.

Table 3: FT-IR Spectroscopic Data of 2-Fluorobenzamide

Wavenumber (cm ⁻¹)	Intensity	Assignment
3435	Strong	N-H Stretch (asymmetric)
3180	Strong	N-H Stretch (symmetric)
1660	Strong	C=O Stretch (Amide I)
1620	Medium	N-H Bend (Amide II)
1580	Medium	C=C Aromatic Ring Stretch
1480	Medium	C=C Aromatic Ring Stretch
1290	Strong	C-N Stretch
760	Strong	C-H Aromatic Bend (ortho-disubstituted)

Sample Preparation: KBr Pellet

Table 4: Mass Spectrometry (EI-MS) Data of 2-Fluorobenzamide[2]

m/z	Relative Intensity (%)	Assignment
139	65	[M] ⁺ (Molecular Ion)
123	100	[M-NH ₂] ⁺
95	40	[M-NH ₂ -CO] ⁺ or [C ₆ H ₄ F] ⁺
75	20	[C ₆ H ₃] ⁺

Ionization Method: Electron Ionization (EI)

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses performed on **2-Fluorobenzamide**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Approximately 10-20 mg of **2-Fluorobenzamide** was dissolved in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The solution was then transferred to a 5 mm NMR tube.

Instrumentation: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer.

¹H NMR Acquisition:

- Pulse Program: Standard single-pulse sequence.
- Number of Scans: 16
- Relaxation Delay: 1.0 s
- Spectral Width: -2 to 12 ppm
- Reference: The residual solvent peak of DMSO-d₆ was used as an internal reference (δ = 2.50 ppm).

¹³C NMR Acquisition:

- Pulse Program: Proton-decoupled single-pulse sequence.
- Number of Scans: 1024
- Relaxation Delay: 2.0 s
- Spectral Width: 0 to 200 ppm
- Reference: The solvent peak of DMSO-d₆ was used as an internal reference (δ = 39.52 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation (KBr Pellet Method):[1][2]

- Approximately 1-2 mg of finely ground **2-Fluorobenzamide** was mixed with 100-200 mg of dry, IR-grade potassium bromide (KBr) powder in an agate mortar.[1]

- The mixture was thoroughly ground to ensure a homogenous sample.
- A portion of the mixture was transferred to a pellet-pressing die.
- The die was placed in a hydraulic press and a pressure of 8-10 metric tons was applied for several minutes to form a thin, transparent pellet.

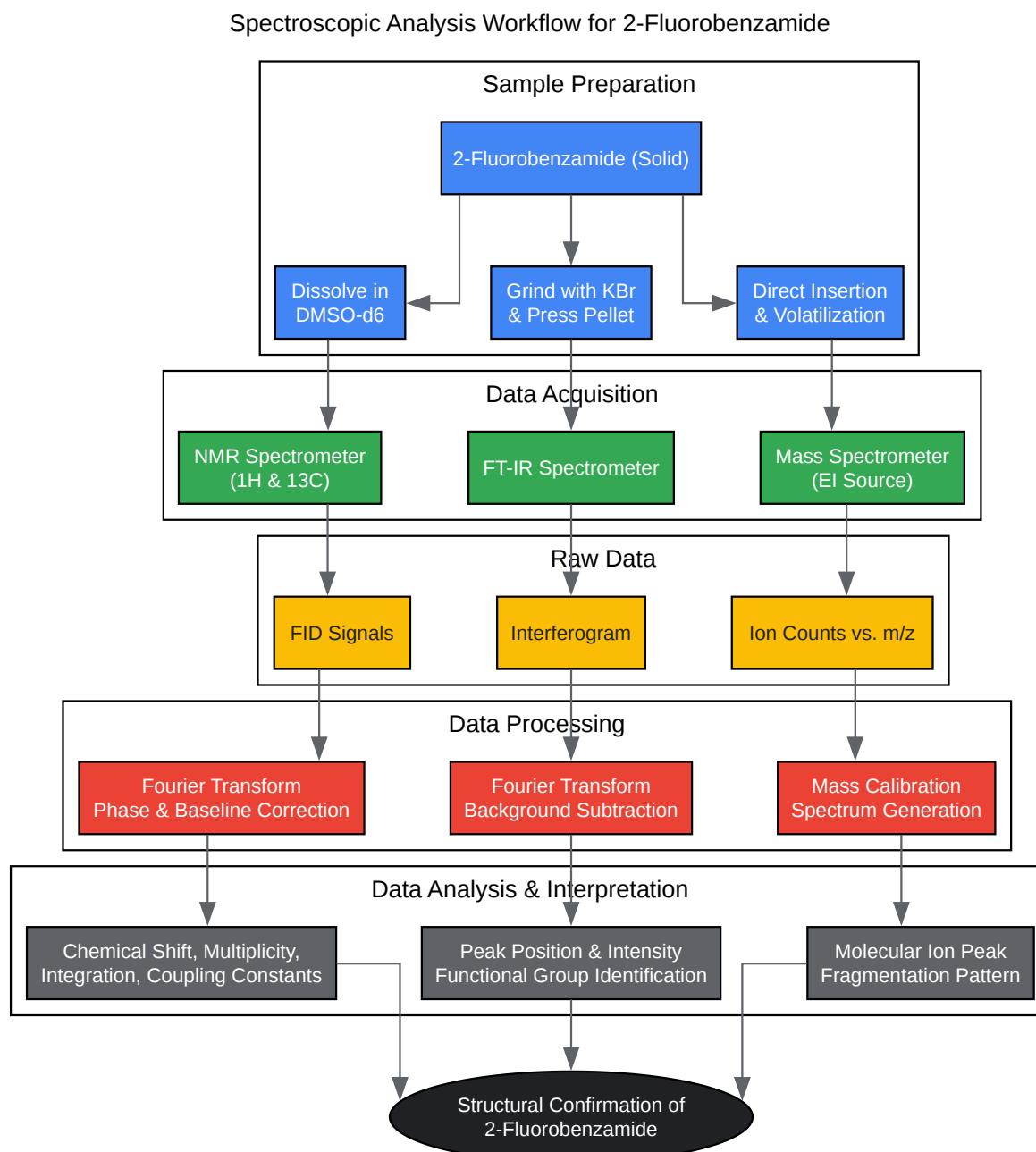
Instrumentation: The FT-IR spectrum was recorded using a standard FT-IR spectrometer.

Acquisition Parameters:

- Spectral Range: 4000 - 400 cm^{-1}
- Resolution: 4 cm^{-1}
- Number of Scans: 32
- Background: A background spectrum of a pure KBr pellet was recorded and automatically subtracted from the sample spectrum.

Electron Ionization Mass Spectrometry (EI-MS)

Sample Introduction: A small amount of solid **2-Fluorobenzamide** was introduced directly into the ion source using a direct insertion probe. The sample was heated to induce volatilization.


Instrumentation: A mass spectrometer equipped with an electron ionization source was used for the analysis.

Acquisition Parameters:

- Ionization Mode: Electron Ionization (EI)
- Electron Energy: 70 eV
- Mass Range: m/z 40-400
- Scan Speed: 1 scan/second
- Ion Source Temperature: 200 °C

Workflow and Data Analysis

The following diagram illustrates the logical workflow from sample preparation to data interpretation for the spectroscopic analysis of **2-Fluorobenzamide**.

[Click to download full resolution via product page](#)

Spectroscopic Analysis Workflow

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. shimadzu.com [shimadzu.com]
- 2. What Is The Kbr Method? A Guide To Ftir Sample Prep For Solid Materials - Kintek Solution [kindle-tech.com]
- To cite this document: BenchChem. [Spectroscopic Profile of 2-Fluorobenzamide: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1203369#spectroscopic-data-of-2-fluorobenzamide-nmr-ir-ms>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com